molecular formula C5H7BrN4O2 B13323017 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13323017
M. Wt: 235.04 g/mol
InChI Key: GECPQDDZJSBNIU-UHFFFAOYSA-N
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Description

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is a heterocyclic compound that contains a triazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of aminoguanidine hydrochloride with succinic anhydride can lead to the formation of the triazole ring, followed by bromination to introduce the bromine atom .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium.

    Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are commonly used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include various substituted triazole derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the triazole compound.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The amino and bromine substituents can enhance binding affinity and selectivity towards these targets .

Properties

Molecular Formula

C5H7BrN4O2

Molecular Weight

235.04 g/mol

IUPAC Name

3-(3-amino-5-bromo-1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C5H7BrN4O2/c6-4-8-5(7)9-10(4)2-1-3(11)12/h1-2H2,(H2,7,9)(H,11,12)

InChI Key

GECPQDDZJSBNIU-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)N)Br)C(=O)O

Origin of Product

United States

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